N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

EPHA3 Receptor Tyrosine Kinase Cancer Target

This 4-bromophenyl-thiadiazole-sulfonylbenzamide hybrid (CAS 391227-80-8) is differentiated from its 4-chlorophenyl analog (CAS 392242-17-0) by enhanced lipophilicity (XLogP3-AA: 3.9 vs. ~3.4-3.6) and altered target binding. Confirmed EPHA3 inhibitory activity (IC50 < 20 µM) makes it an ideal starting scaffold for kinase inhibitor programs. The 4-bromophenyl group enables Suzuki cross-coupling for rapid SAR exploration. Procure alongside the 4-Cl analog as a matched molecular pair for systematic halogen-effect profiling. Suitable for MCF-7 cytotoxicity screening and carbonic anhydrase isoform selectivity studies.

Molecular Formula C20H19BrN4O3S2
Molecular Weight 507.42
CAS No. 391227-80-8
Cat. No. B3017613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
CAS391227-80-8
Molecular FormulaC20H19BrN4O3S2
Molecular Weight507.42
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H19BrN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26)
InChIKeyIWWPQKKNBSPNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (CAS 391227-80-8) – Chemical Class, Computed Properties, and Key Differentiators


N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (CAS 391227-80-8) is a synthetic 1,3,4-thiadiazole-sulfonylbenzamide hybrid with molecular formula C20H19BrN4O3S2 and molecular weight 507.4 g/mol [1]. The compound incorporates three pharmacophoric modules: a 5-(4-bromophenyl)-1,3,4-thiadiazole core, a central benzamide linker, and a terminal piperidin-1-ylsulfonyl group. Computed properties include XLogP3-AA of 3.9, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds [1]. The 4-bromophenyl substituent distinguishes this compound from its closest commercially available analog, the 4-chlorophenyl variant (CAS 392242-17-0; MW 462.97), imparting higher lipophilicity and altered electronic character that can affect target binding, metabolic stability, and physicochemical handling during assay preparation [1][2].

Why Generic Substitution Fails: Structural Determinants That Preclude Simple Interchange of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide with In-Class Analogs


Within the 1,3,4-thiadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzamide series, substitution at the 5-position of the thiadiazole ring is a critical determinant of biological activity, target engagement, and physicochemical behavior. The 4-bromophenyl group in CAS 391227-80-8 cannot be assumed interchangeable with the 4-chlorophenyl (CAS 392242-17-0), 4-fluorophenyl, or 4-methylphenyl congeners because halogen size and electronegativity directly modulate lipophilicity (XLogP3-AA: 3.9 for 4-Br vs. approximately 3.4–3.6 estimated for 4-Cl), aromatic π-stacking geometry, and van der Waals interactions within hydrophobic enzyme pockets [1]. Furthermore, the piperidin-1-ylsulfonyl moiety is not functionally equivalent to pyrrolidine-1-sulfonyl or morpholine-1-sulfonyl replacements; ring size alters the spatial orientation of the sulfonamide oxygen atoms that are critical for hydrogen bonding with catalytic residues such as Arg513 in COX-II (observed at 2.1 Å for the 4-Cl analog) . These differences manifest quantitatively in the sections below.

Quantitative Differentiation Evidence: N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide vs. Closest Analogs


EPHA3 Receptor Tyrosine Kinase Inhibitory Activity: Direct Binding Data for CAS 391227-80-8 vs. Structurally Distinct EPHA3 Inhibitors

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide was tested in a biochemical assay against the recombinant human His-tagged EPHA3 cytoplasmic domain (residues 569–976) expressed in a baculovirus system and demonstrated inhibitory activity with an IC50 below 20,000 nM (<20 µM) [1]. While this is a relatively modest potency, it establishes EPHA3 as a biochemically confirmed target for this chemotype. For context, optimized EPHA3 inhibitors reported in the literature achieve IC50 values in the low nanomolar range (e.g., 2.1 nM for certain advanced leads), indicating that CAS 391227-80-8 serves as a tractable starting scaffold for medicinal chemistry optimization rather than a high-potency probe [2].

EPHA3 Receptor Tyrosine Kinase Cancer Target

Lipophilicity-Driven Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl Substitution in the 1,3,4-Thiadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzamide Series

The computed XLogP3-AA value for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is 3.9 [1]. The 4-chlorophenyl analog (CAS 392242-17-0) has a lower molecular weight (462.97 vs. 507.4 g/mol) and, based on the established Hansch π constant difference between bromine (+0.86) and chlorine (+0.71), is predicted to have an XLogP3-AA approximately 0.15–0.3 log units lower [2]. This differential lipophilicity directly impacts passive membrane permeability, plasma protein binding, and solubility in aqueous assay buffers. In the context of the 1,3,4-thiadiazole scaffold where the 5-aryl substituent occupies a hydrophobic secondary pocket (as demonstrated by molecular docking of the 4-Cl analog showing 4-chlorophenyl group displacing water molecules in the COX-II pocket), the larger bromine atom may achieve more complete hydrophobic pocket occupancy and stronger van der Waals contacts .

Lipophilicity Halogen Effect SAR

1,3,4-Thiadiazole Scaffold Anticancer Potential: Quantitative Benchmarks from 5-Aryl-1,3,4-thiadiazole Derivatives in MCF-7 and HepG2 Cell Lines

Although direct MTT cytotoxicity data for CAS 391227-80-8 have not been published in the peer-reviewed literature, closely related 5-aryl-1,3,4-thiadiazole-based compounds containing piperidine or piperazine moieties have demonstrated quantifiable antiproliferative activity. The structurally related N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide showed IC50 values of 12.5 µM against MCF-7 (breast cancer) and 15.0 µM against HepG2 (hepatocellular carcinoma) cell lines . In a broader series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with piperazine/piperidine appendages, potent growth inhibition was observed against MCF-7 cells with IC50 values as low as 0.28 µg/mL (approximately 0.6–0.8 µM, depending on molecular weight) for the most optimized members of the series [1]. The 4-bromophenyl substituent in the target compound, being more lipophilic than 4-chlorophenyl, may further modulate cellular uptake and intracellular target engagement.

Anticancer MCF-7 HepG2 Cytotoxicity

Carbonic Anhydrase Inhibition: Comparative Analysis of the 4-Bromophenyl-1,3,4-thiadiazole Pharmacophore with and without the Piperidinylsulfonylbenzamide Extension

The truncated analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149; lacking the full piperidin-1-ylsulfonylbenzamide moiety) is a validated carbonic anhydrase II (CA II) inhibitor with a Ki of 820 nM, determined by stopped-flow CO2 hydration assay against human recombinant cytosolic CA II with 15-minute pre-incubation [1]. This demonstrates that the 5-(4-bromophenyl)-1,3,4-thiadiazole core possesses intrinsic CA II binding affinity. The target compound (CAS 391227-80-8) extends this core with a 4-(piperidin-1-ylsulfonyl)benzamide group, which introduces an additional sulfonamide-like moiety that can coordinate the active-site zinc ion or engage neighboring residues. The key question for differentiation is whether this extension enhances, maintains, or diminishes CA II affinity relative to the 820 nM baseline established by CHEMBL482149.

Carbonic Anhydrase Sulfonamide Enzyme Inhibition

Physicochemical Distinction for Assay-Ready Procurement: Solubility, Stability, and Handling Comparison Between 4-Br and 4-Cl Congeners

The computed topological polar surface area (TPSA), hydrogen bond donor/acceptor counts, and rotatable bond profile of CAS 391227-80-8 guide its experimental handling. The compound has 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 5 rotatable bonds [1]. The 4-bromophenyl group increases molecular weight by approximately 44.4 Da relative to the 4-chlorophenyl analog, which typically correlates with reduced aqueous solubility and a higher calculated logP. For procurement and assay preparation, this means CAS 391227-80-8 will generally require DMSO stock solutions at concentrations ≤10–50 mM, with careful monitoring for precipitation upon dilution into aqueous assay buffers. Users transitioning from the 4-Cl analog (CAS 392242-17-0) should anticipate slightly altered solubility profiles and may need to adjust final DMSO concentrations (recommended ≤0.1% v/v) to avoid solvent-induced artifacts [2].

Solubility DMSO Stability Procurement

Sulfonylpiperazine/piperidine Moiety in 1,3,4-Thiadiazole Derivatives: Biofilm Inhibition and Antibacterial Activity Differentiation

A 2024 study by Kaya et al. synthesized and evaluated a series of 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures for bacterial biofilm inhibition [1]. While the target compound (CAS 391227-80-8) employs a sulfonylpiperidine rather than sulfonylpiperazine moiety, the shared 1,3,4-thiadiazole-sulfonamide architecture provides relevant class-level insight. In that study, multiple derivatives demonstrated significant biofilm inhibitory activity against pathogenic bacterial strains, with structure-activity relationships highlighting the critical role of the sulfonyl group's electronic character and the heterocyclic substituent's steric profile. The piperidine ring in CAS 391227-80-8, being more lipophilic and less basic than piperazine, may favor penetration into the lipophilic biofilm matrix while reducing off-target interactions with mammalian receptors that are common with piperazine-containing compounds.

Antibacterial Biofilm Inhibition Sulfonylpiperidine

Recommended Research and Procurement Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (CAS 391227-80-8)


EPHA3 Kinase Inhibitor Lead Generation and SAR Expansion

Based on the confirmed EPHA3 inhibitory activity (IC50 < 20 µM) [1], CAS 391227-80-8 is appropriate for medicinal chemistry teams initiating an EPHA3-targeted kinase inhibitor program. The 4-bromophenyl group provides a synthetically tractable handle for Suzuki coupling or other palladium-catalyzed cross-coupling reactions to explore aryl substitution SAR at the thiadiazole 5-position. The compound's modest potency is consistent with an unoptimized hit, making it suitable for iterative structure-guided optimization using the EPHA3 biochemical assay as a primary screen. Users should benchmark new analogs against the parent compound's IC50 value and monitor lipophilic ligand efficiency (LLE) to avoid excessive logP drift during optimization.

Halogen-Dependent Pharmacological Profiling: 4-Br vs. 4-Cl Matched-Pair Analysis in the 1,3,4-Thiadiazole-Benzamide Series

For pharmacology groups seeking to understand halogen effects on target engagement, ADME, and cellular potency, CAS 391227-80-8 and its 4-chlorophenyl analog (CAS 392242-17-0) form an ideal matched molecular pair [2]. The ΔMW of 44.4 g/mol and ΔXLogP3-AA of approximately +0.2 to +0.3 log units allow systematic evaluation of halogen size and lipophilicity contributions to biological activity. Procurement of both compounds enables parallel testing in panels of kinase assays, cellular cytotoxicity screens (e.g., MCF-7, HepG2), and metabolic stability assays (e.g., human liver microsomes) to quantify the bromine atom's contribution to potency and clearance.

Carbonic Anhydrase Isoform Selectivity Profiling with the Extended 4-(Piperidin-1-ylsulfonyl)benzamide Scaffold

The demonstrated CA II affinity (Ki = 820 nM) of the truncated 4-bromophenyl-thiadiazole-sulfamide core [3] motivates testing of CAS 391227-80-8 against a panel of human carbonic anhydrase isoforms (CA I, II, IV, VA, VB, VI, VII, IX, XII, XIII, XIV). The additional piperidin-1-ylsulfonylbenzamide moiety may confer isoform selectivity through differential interactions with residues lining the CA active site entrance. Researchers should perform stopped-flow CO2 hydration assays or comparable fluorescence-based CA inhibition assays to quantify Ki values across isoforms and determine whether the extended scaffold improves selectivity for cancer-associated isoforms (CA IX, CA XII) over off-target cytosolic isoforms (CA I, CA II).

Anticancer Library Design Using the 5-(4-Bromophenyl)-1,3,4-thiadiazole Scaffold as a Privileged Structure

Given the class-level evidence for anticancer activity of 5-aryl-1,3,4-thiadiazole derivatives with piperidine/piperazine appendages (MCF-7 IC50 range: 0.28 µg/mL to 15 µM) [4], CAS 391227-80-8 can serve as a core scaffold for parallel library synthesis. The 4-bromophenyl substituent enables diversification via transition metal-catalyzed cross-coupling, while the piperidin-1-ylsulfonylbenzamide region can be modified through amide coupling or sulfonamide alkylation. Recommended screening cascade: (1) MTT or CellTiter-Glo viability assay in MCF-7, HepG2, and a non-tumorigenic control cell line (e.g., MCF-10A); (2) hit confirmation in clonogenic or 3D spheroid assays; (3) target deconvolution via kinome profiling or chemical proteomics for compounds achieving IC50 < 5 µM with selectivity index > 10.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.